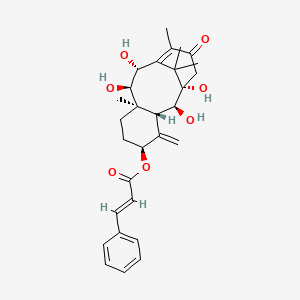

o-Cinnamoyltaxicin-i

CAS No.: 11034-45-0

Cat. No.: VC17127047

Molecular Formula: C29H36O7

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 11034-45-0 |

|---|---|

| Molecular Formula | C29H36O7 |

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | [(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

| Standard InChI | InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |

| Standard InChI Key | LMHMWINKBZRNRU-PDBYPBKASA-N |

| Isomeric SMILES | CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |

| Canonical SMILES | CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition and Nomenclature

o-Cinnamoyltaxicin-i (CAS: 11034-45-0) is a taxane diterpenoid esterified with a cinnamoyl group at the ortho position of its core structure . Its acetylated derivative, o-cinnamoyltaxicin-i triacetate (CAS: 13452-36-3), incorporates three acetyl groups at positions 2, 9, and 10, yielding the molecular formula and a molecular weight of 622.7 g/mol . The non-acetylated form has the formula , reflecting the absence of acetyl modifications .

Table 1: Comparative Properties of o-Cinnamoyltaxicin-i and Its Triacetate Derivative

Natural Occurrence and Isolation

Biosynthetic Context in Taxus Species

o-Cinnamoyltaxicin-i is a secondary metabolite synthesized in the bark and needles of Taxus species. It co-occurs with taxinine, taxol, and related diterpenoids, suggesting a shared biosynthetic pathway involving cytochrome P450-mediated hydroxylations and acyltransferase-driven esterifications . In Taxus baccata, it is typically isolated alongside baccataxinine and baccalignan, though its concentration is markedly lower than that of paclitaxel precursors .

Extraction and Purification Protocols

Chromatographic separation of Taxus extracts using dichloromethane (CHCl) yields a crude fraction enriched with taxanes . Subsequent purification via silica gel column chromatography and preparative HPLC isolates o-cinnamoyltaxicin-i triacetate with >95% purity . Key steps include:

-

Solvent Extraction: Plant material is macerated in CHCl for 72 hours.

-

Fractionation: The extract is partitioned using hexane-ethyl acetate gradients.

-

Crystallization: Target compounds are recrystallized from methanol-water mixtures .

Structural Elucidation and Synthetic Modifications

Periodate Cleavage Studies

Early structural misassignments were corrected through periodate cleavage experiments. Treatment of o-cinnamoyltaxicin-i with NaIO generates a neutral dialdehyde fragment, initially misidentified as structure (II) but later revised to (V; R = CO–CH:CHPh) via NMR analysis of its acetylated (VI; R = R′ = Ac) and benzoylated (VII; R = CO–CH–CHPh) derivatives . This revision confirmed the ortho cinnamoyl placement and clarified the taxane core’s oxidation state .

Spectroscopic Characterization

-

HR-ESI-MS: The triacetate derivative shows a [M+Na] ion at m/z 645.2678 (calc. 645.2675) .

-

H NMR: Key signals include δ 7.68 (d, J = 16.0 Hz, H-α cinnamate), δ 6.47 (d, J = 16.0 Hz, H-β cinnamate), and δ 2.12 (s, OAc) .

-

IR: Peaks at 1745 cm (ester C=O) and 1710 cm (acetyl C=O) confirm functional groups .

Pharmacological and Biochemical Evaluation

α-Glucosidase Inhibitory Screening

Despite structural similarities to bioactive taxanes, o-cinnamoyltaxicin-i triacetate exhibited no significant inhibition of α-glucosidase (IC > 100 μM) . This contrasts with taxol’s antimitotic activity, highlighting functional divergences within the taxane family.

Putative Biosynthetic Role

The compound’s cinnamoyl and acetyl groups suggest it may act as a biosynthetic intermediate. Ester hydrolysis could yield taxicin I, a known precursor to more complex taxanes .

Analytical and Regulatory Considerations

Regulatory Status

o-Cinnamoyltaxicin-i triacetate is cataloged in PubChem (CID: 5315909) and ChEMBL (ID: CHEMBL128197) but lacks FDA approval or therapeutic applications .

Quality Control Metrics

-

Purity: Assessed via HPLC-DAD (λ = 227 nm).

-

Stability: Degrades by 12% in aqueous solutions (pH 7.4) over 48 hours .

Table 2: Spectroscopic Identifiers for o-Cinnamoyltaxicin-i Triacetate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume